molecular formula C18H20FN3O4 B5138465 N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

Cat. No.: B5138465
M. Wt: 361.4 g/mol
InChI Key: DBERBCRREUABDR-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is an organic compound with the molecular formula C18H20FN3O4 This compound is characterized by the presence of a fluorophenoxy group, a morpholine ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps. One common approach starts with the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with 5-(morpholin-4-yl)-2-nitrobenzaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline
  • N-[2-(4-bromophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline
  • N-[2-(4-methylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro, bromo, or methyl analogs .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBERBCRREUABDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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